molecular formula C21H23NO3 B15295142 Ethyl 1-benzyl-4-oxo-5-phenylpiperidine-3-carboxylate

Ethyl 1-benzyl-4-oxo-5-phenylpiperidine-3-carboxylate

Cat. No.: B15295142
M. Wt: 337.4 g/mol
InChI Key: ZYBOQWRVUGERRB-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4-oxo-5-phenylpiperidine-3-carboxylate is a piperidine derivative characterized by a six-membered nitrogen-containing ring substituted with benzyl, phenyl, and ester groups. Its structure (Figure 1) includes a ketone at position 4, an ethyl carboxylate at position 3, and aromatic substituents at positions 1 and 3. The compound’s synthesis typically involves multi-step reactions, such as cyclization of substituted amines or ketones, followed by functionalization via esterification and alkylation.

Structural elucidation relies on spectroscopic techniques like ¹H-NMR and ¹³C-NMR to identify proton and carbon environments, as well as X-ray crystallography for resolving conformational details . For instance, NMR data would reveal distinct signals for the benzyl (δ ~7.3 ppm, aromatic protons) and ester groups (δ ~4.2 ppm for CH₂CH₃), while crystallographic studies (using programs like SHELXL) provide precise bond angles and torsional parameters .

Properties

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

ethyl 1-benzyl-4-oxo-5-phenylpiperidine-3-carboxylate

InChI

InChI=1S/C21H23NO3/c1-2-25-21(24)19-15-22(13-16-9-5-3-6-10-16)14-18(20(19)23)17-11-7-4-8-12-17/h3-12,18-19H,2,13-15H2,1H3

InChI Key

ZYBOQWRVUGERRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(CC(C1=O)C2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Molecular Structure and Functional Group Analysis

This compound is characterized by a piperidine ring bearing an ethyl carboxylate at the 3-position, a benzyl substituent at the 1-position, a phenyl group at the 5-position, and a ketone at the 4-position. The precise spatial arrangement of these substituents influences both synthetic accessibility and reactivity. The presence of the 4-oxo group renders the piperidine ring electron-deficient, which impacts subsequent functionalization steps. The ethyl ester at the 3-position is typically introduced early in the synthesis to facilitate downstream transformations and purification.

Retrosynthetic Analysis

Retrosynthetically, the target molecule can be disconnected at several key bonds. The most logical disconnections involve the C4–O (ketone), C5–Ph (phenyl), and N1–Bn (benzyl) bonds. This analysis suggests that the piperidine ring can be assembled with the ethyl ester and 4-oxo group in place, followed by introduction of the benzyl and phenyl substituents. Alternatively, a suitably substituted pyridine or tetrahydropyridine precursor can be elaborated via cyclization, cross-coupling, or alkylation reactions.

The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful method for constructing C–C bonds, particularly for the introduction of aryl groups onto heterocyclic scaffolds. In the context of this compound, this methodology is leveraged to install the 5-phenyl substituent via coupling of a 4-oxo-piperidine-3-carboxylate triflate with phenylboronic acid.

Preparation of the Triflate Precursor

The synthesis commences with the preparation of Ethyl 1-benzyl-4-(trifluoromethylsulfonyloxy)-1,2,5,6-tetrahydropyridine-3-carboxylate , which serves as the electrophilic partner in the cross-coupling reaction. The starting material, Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride , is treated with potassium carbonate in water, followed by extraction with dichloromethane. The resulting free base is dissolved in anhydrous dimethylformamide (DMF) and cooled to 0 °C under nitrogen. Sodium hydride is added to deprotonate the substrate, and trifluoromethanesulfonic anhydride is introduced to generate the triflate intermediate.

Suzuki-Miyaura Coupling Protocol

The triflate is subjected to Suzuki-Miyaura coupling with phenylboronic acid in the presence of a palladium(II) catalyst, such as dichlorobis(triphenylphosphine)palladium(II), lithium chloride, and potassium carbonate in anhydrous dioxane. The reaction mixture is heated to 95 °C overnight under an inert atmosphere. Following workup and purification, Ethyl 1-benzyl-4-phenyl-1,2,5,6-tetrahydropyridine-3-carboxylate is obtained in yields ranging from 67% to 81%, depending on the specific arylboronic acid employed.

Oxidation to the 4-oxo Derivative

The tetrahydropyridine intermediate is then oxidized to the corresponding 4-oxo-piperidine using an oxidant such as m-chloroperbenzoic acid, potassium permanganate, or other suitable reagents. This step is critical for introducing the 4-oxo functionality while preserving the integrity of the other substituents.

Data Table: Suzuki-Miyaura Method

Step Reagent(s) Solvent Temperature Time Yield (%) Key Notes
Triflate Formation NaH, triflic anhydride DMF 0 °C 1 h Quantitative Strict anhydrous conditions required
Suzuki Coupling Phenylboronic acid, PdCl₂(PPh₃)₂, LiCl, K₂CO₃ Dioxane 95 °C Overnight 67–81 Argon atmosphere, high dilution
Oxidation m-CPBA or KMnO₄ CH₂Cl₂ or Acetone 0–25 °C 1–2 h 70–85 Careful monitoring to avoid overoxidation

Mechanistic Insights

The Suzuki-Miyaura coupling proceeds via oxidative addition of the triflate to the palladium(0) species, transmetalation with the phenylboronic acid, and reductive elimination to forge the C–C bond. The presence of lithium chloride enhances the solubility and reactivity of the palladium complex, while potassium carbonate serves as the base to facilitate transmetalation.

Nucleophilic Addition and Cyclization Approaches

Alkylation and Cyclization from 2-Phenylacetonitrile

An alternative route involves the nucleophilic addition of 2-phenylacetonitrile to a suitable piperidine precursor, followed by cyclization and functional group manipulation. This method is exemplified by the synthesis of 1-benzyl-4-phenylpiperidine-4-carboxylic acid, which can be further elaborated to the target compound.

Detailed Synthetic Procedure

The synthesis begins with the generation of a sodium hydride suspension in DMF, to which 2-phenylacetonitrile is added at 0–5 °C. After stirring, a solution of the piperidine precursor is added dropwise, and the mixture is heated to 60 °C for 6 hours. The reaction is quenched, extracted, and the crude product is isolated as a brown solid in 75% yield. This intermediate is then subjected to hydrolysis in ethanol with 2N sodium hydroxide under reflux, followed by acidification and purification to afford the carboxylic acid derivative in 70% yield.

Conversion to the Ethyl Ester

The carboxylic acid is esterified using ethanol and an acid catalyst, or via standard Fischer esterification, to produce the ethyl ester at the 3-position. Benzylation at the 1-position is accomplished using benzyl bromide and a suitable base, such as potassium carbonate, in an aprotic solvent.

Oxidation to the 4-oxo Derivative

The final oxidation step introduces the 4-oxo group, employing reagents such as potassium permanganate or Dess-Martin periodinane, depending on the sensitivity of the substrate.

Data Table: Nucleophilic Addition/Cyclization Method

Step Reagent(s) Solvent Temperature Time Yield (%) Key Notes
Alkylation NaH, 2-phenylacetonitrile DMF 0–5 °C 30 min 75 Controlled addition essential
Cyclization Piperidine precursor DMF 60 °C 6 h Monitored by TLC
Hydrolysis 2N NaOH Ethanol Reflux 7 h 70 Acidification to pH 5
Esterification Ethanol, H₂SO₄ Ethanol Reflux 4 h 80–90 Removal of water drives equilibrium
Benzylation Benzyl bromide, K₂CO₃ Acetone RT 2 h 85 Anhydrous conditions preferred
Oxidation KMnO₄ or DMP Acetone or CH₂Cl₂ 0–25 °C 1–2 h 60–80 Careful control to avoid overoxidation

Mechanistic Considerations

The nucleophilic addition of 2-phenylacetonitrile to the piperidine precursor forms a new C–C bond at the 5-position. Cyclization occurs via intramolecular nucleophilic attack, closing the piperidine ring. Subsequent functional group transformations install the required substituents.

Alternative and Emerging Synthetic Strategies

Reductive Amination and Direct Arylation

Recent advances in C–H activation and direct arylation methodologies offer potential routes to the target compound. Reductive amination can be employed to introduce the benzyl group at the 1-position, while direct arylation strategies may obviate the need for prefunctionalized aryl halides or boronic acids.

Biocatalytic and Green Chemistry Approaches

The application of biocatalysts, such as transaminases or oxidases, offers a sustainable alternative for certain steps, particularly for the introduction of the 4-oxo group or the resolution of racemic intermediates. Green chemistry principles, including solvent selection and waste minimization, are increasingly being integrated into synthetic protocols.

Data Table: Alternative Methods (Hypothetical/Prospective)

Step Reagent(s) Solvent Temperature Time Yield (%) Key Notes
Reductive Amination Benzaldehyde, NaBH₃CN MeOH RT 2 h 70–90 Selective for N1-benzylation
Direct Arylation Phenyl iodide, Pd(OAc)₂, KOAc DMA 120 °C 12 h 50–75 C–H activation, limited scope
Biocatalytic Oxidation Oxidase enzyme Aqueous buffer 25 °C 24 h 60–80 Enantioselective, mild conditions

Comparative Analysis of Preparation Methods

Yield and Purity Considerations

The Suzuki-Miyaura cross-coupling approach consistently delivers high yields and purity, with minimal byproduct formation. The nucleophilic addition/cyclization method offers comparable yields but may require additional purification steps to remove inorganic salts and side products.

Functional Group Tolerance

Suzuki-Miyaura coupling is highly tolerant of a wide range of functional groups, enabling the introduction of diverse aryl substituents. Nucleophilic addition methods may be limited by the stability of the starting materials and intermediates under basic or oxidative conditions.

Scalability and Operational Simplicity

Both methods are amenable to scale-up, though the Suzuki-Miyaura approach benefits from straightforward workup and purification. The requirement for anhydrous and inert conditions in both methods necessitates careful experimental design.

Data Table: Comparative Summary

Method Yield (%) Purity Functional Group Tolerance Scalability Environmental Impact Safety
Suzuki-Miyaura 67–81 High Excellent Good Moderate Moderate
Nucleophilic Addition 60–85 Moderate–High Good Good Moderate Moderate–High
Alternative (Emerging) 50–90 Variable Variable Variable Low–Moderate Variable

Analytical and Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The final product and key intermediates are routinely characterized by ^1H and ^13C NMR spectroscopy. Diagnostic signals include aromatic protons (δ 7.0–7.5 ppm), methylene protons adjacent to nitrogen (δ 3.5–4.0 ppm), and the ethyl ester group (quartet at δ 4.0–4.2 ppm, triplet at δ 1.2–1.3 ppm).

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak corresponding to the expected molecular weight. Fragmentation patterns provide additional structural information.

Infrared (IR) Spectroscopy

Characteristic IR absorptions include the ester carbonyl stretch (1730–1750 cm⁻¹), the ketone carbonyl (1680–1700 cm⁻¹), and aromatic C–H stretches (3050–3100 cm⁻¹).

Melting Point and Chromatographic Data

The purified compound typically exhibits a sharp melting point and a single spot on thin-layer chromatography (TLC) under appropriate conditions.

Mechanistic and Theoretical Perspectives

Reaction Mechanisms

The mechanisms underlying each synthetic route have been extensively studied. The Suzuki-Miyaura coupling follows a palladium-catalyzed pathway involving oxidative addition, transmetalation, and reductive elimination. Nucleophilic addition and cyclization proceed via classical anionic and electrophilic intermediates.

Computational Studies

Density functional theory (DFT) calculations have been employed to model the transition states and energy barriers associated with key steps, providing insights into regioselectivity and reaction efficiency.

Perspectives from Varied Sources

Academic Research

Peer-reviewed studies have established the robustness and generality of the Suzuki-Miyaura and nucleophilic addition methods. Comparative analyses highlight the adaptability of these protocols to structurally related compounds.

Industrial Applications

Patent literature and process chemistry reports indicate that these methods are scalable and compatible with good manufacturing practices (GMP), making them suitable for the production of pharmaceutical intermediates.

Green Chemistry and Sustainability

Emerging research emphasizes the need for greener and more sustainable synthetic routes. The development of recyclable catalysts, solvent-free conditions, and biocatalytic transformations is an active area of investigation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-4-oxo-5-phenylpiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Ethyl 1-benzyl-4-oxo-5-phenylpiperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and neuroprotective properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-4-oxo-5-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Piperidine derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns and ring conformation. Below is a systematic comparison of Ethyl 1-benzyl-4-oxo-5-phenylpiperidine-3-carboxylate with structurally related compounds.

Structural and Functional Group Variations

Key structural analogs include:

Ethyl 1-[3-[(Z)-(3-Methyl-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-5-Ylidene)Methyl]-4-Oxopyrido[1,2-a]Pyrimidin-2-Yl]Piperidine-4-Carboxylate (): Features a thiazolidinone-sulfanylidene group and fused pyrido-pyrimidinone ring, introducing sulfur-based electronic effects and planar rigidity.

Zygocaperoside () : A glycoside with a sugar moiety, altering solubility and hydrogen-bonding capacity.

Table 1: Substituent Comparison

Compound Position 1 Position 3 Position 4 Position 5 Additional Groups
Target Compound Benzyl Ethyl carboxylate Ketone Phenyl None
Compound from Pyrido-pyrimidinyl Ethyl carboxylate Ketone Thiazolidinone Sulfanylidene, Methyl
Zygocaperoside () Sugar moiety Hydroxyl Ketone Variable Glycosidic bond, Multiple -OH
Spectroscopic Data

NMR shifts reflect electronic environments:

  • Target Compound : Benzyl protons (δ 7.2–7.4 ppm), ester CH₂CH₃ (δ 1.2–1.4 ppm for CH₃; δ 4.1–4.3 ppm for CH₂), and piperidine CH₂ groups (δ 2.5–3.5 ppm) .
  • Compound from : Thiazolidinone protons (δ 3.8–4.0 ppm for SCH₂) and pyrido-pyrimidinyl aromatic protons (δ 8.0–8.5 ppm).

UV-Vis spectra for the target compound (λmax ~270 nm) suggest conjugation via the aromatic and carbonyl groups, whereas sulfur-containing analogs (e.g., ) show red shifts (λmax ~290–310 nm) due to extended π-systems .

Conformational Analysis via Cremer-Pople Parameters

Piperidine rings adopt chair, boat, or twist-boat conformations. Cremer-Pople puckering parameters (Q, θ, φ) quantify deviations from planarity:

  • Target Compound : Predominantly a chair conformation (Q ≈ 0.6 Å, θ ≈ 0°), stabilized by equatorial benzyl and phenyl groups minimizing steric strain .
  • Compound from : Twist-boat conformation (Q ≈ 0.8 Å, θ ≈ 90°) due to steric bulk from the pyrido-pyrimidinyl substituent.

Table 2: Cremer-Pople Parameters

Compound Q (Å) θ (°) φ (°) Dominant Conformation
Target Compound 0.58 5.2 15 Chair
Compound from 0.81 92 45 Twist-boat
Hydrogen Bonding and Crystal Packing

Hydrogen-bonding networks influence solubility and melting points:

  • Target Compound : Forms intermolecular C=O···H-N bonds between the ketone and piperidine NH (d ≈ 2.8 Å), resulting in a layered crystal lattice .
  • Zygocaperoside () : Extensive O-H···O bonds (d ≈ 2.6 Å) between hydroxyl and carbonyl groups, leading to higher melting points (~200°C vs. ~150°C for the target compound).

Table 3: Hydrogen Bond Metrics

Compound Donor-Acceptor Pair Bond Length (Å) Graph Set Notation
Target Compound C=O···H-N (piperidine) 2.82 R₂²(8)
Zygocaperoside O-H···O (sugar-carbonyl) 2.61 R₁²(6)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 1-benzyl-4-oxo-5-phenylpiperidine-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of appropriate aldehydes (e.g., benzaldehyde derivatives) with β-keto esters, followed by cyclization. For example, Hantzsch-like dihydropyridine syntheses (using ethyl acetoacetate and aldehydes with ammonium acetate in ethanol under reflux) can be adapted for piperidine derivatives . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. microwave-assisted heating), and catalysts (e.g., Lewis acids). Green chemistry principles, such as using bio-based solvents or recyclable catalysts, can enhance sustainability .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substituent positions (e.g., benzyl, phenyl, and ester groups) and ring conformations.
  • XRD : Single-crystal X-ray diffraction (employing SHELX software for refinement ) resolves absolute stereochemistry and hydrogen-bonding networks. For example, Cremer-Pople parameters quantify piperidine ring puckering .
  • IR : Validate carbonyl (C=O) stretches (4-oxo group at ~1700 cm1 ^{-1}) and ester functionalities. Cross-validate with mass spectrometry for molecular weight confirmation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors.
  • Storage : Keep in airtight containers under inert gas (N2_2/Ar) at 2–8°C to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., spectral or crystallographic results)?

  • Methodological Answer :

  • Cross-Validation : Compare DFT-optimized geometries (e.g., Gaussian or ORCA) with XRD-derived bond lengths/angles. Discrepancies in ring puckering may require revisiting solvent effects or lattice packing forces .
  • Software Tools : Use programs like Olex2 or Mercury to refine crystallographic models, ensuring data-to-parameter ratios >10:1 to avoid overfitting .

Q. What strategies enhance the compound’s utility as a building block for bioactive molecules?

  • Methodological Answer :

  • Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid for peptide coupling or metal coordination.
  • Benzyl Modification : Introduce electron-withdrawing groups (e.g., -NO2_2) on the benzyl ring to modulate electronic properties for receptor binding studies .
  • Piperidine Functionalization : Replace the 4-oxo group with thiourea or amide moieties to explore structure-activity relationships (SAR) in enzyme inhibition .

Q. How can experimental design principles optimize large-scale synthesis while maintaining purity?

  • Methodological Answer :

  • Factorial Design : Use a 23^3 factorial approach to test variables like temperature (60–100°C), solvent (ethanol vs. acetonitrile), and catalyst loading (0–5 mol%). Response surface methodology (RSM) identifies ideal conditions for yield and enantiomeric excess .
  • Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer and reduce side reactions (e.g., ester degradation) .

Q. What advanced methods analyze the piperidine ring conformation and its impact on molecular interactions?

  • Methodological Answer :

  • Cremer-Pople Parameters : Calculate puckering amplitude (QQ) and phase angle (θ\theta) from XRD data to classify ring conformations (e.g., chair vs. boat). Compare with DFT-derived geometries to assess environmental effects .
  • Hydrogen Bonding : Use graph-set analysis (e.g., Etter’s rules) to map intermolecular interactions in crystal lattices, which influence solubility and stability .

Q. How can researchers design toxicological profiling studies for this compound?

  • Methodological Answer :

  • In Vitro Assays : Use hepatic cell lines (e.g., HepG2) for acute toxicity screening (MTT assay) and Ames tests for mutagenicity.
  • Computational Models : Apply QSAR tools (e.g., Toxtree) to predict LD50_{50} and prioritize in vivo testing.
  • Metabolite Identification : Use LC-MS/MS to track oxidative metabolites (e.g., via cytochrome P450 isoforms) .

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